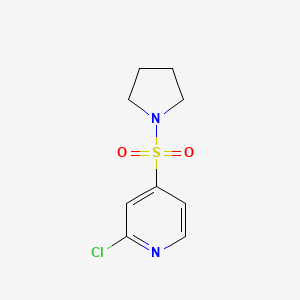
3-Chloro-5-(pentafluorosulfur)phenylacetic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of Fluorinated Aromatic Compounds
3-Chloro-5-(pentafluorosulfur)phenylacetic acid: is a valuable precursor in the synthesis of complex fluorinated aromatic compounds. Its unique structure allows for the introduction of fluorine atoms into aromatic rings, which is crucial for developing pharmaceuticals and agrochemicals with enhanced activity and selectivity .
Development of Advanced Polymers
The incorporation of pentafluorosulfur groups into phenylacetic acid derivatives provides a pathway to create advanced polymers with exceptional chemical and thermal stability. These polymers are sought after in high-performance materials for aerospace and electronics .
Catalyst Design
Researchers utilize 3-Chloro-5-(pentafluorosulfur)phenylacetic acid in the design of novel catalysts. The presence of both electron-withdrawing fluorine atoms and a reactive chloro group allows for fine-tuning the catalyst’s properties, leading to more efficient and selective chemical reactions .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a building block for the synthesis of various bioactive molecules. Its ability to readily undergo nucleophilic substitution makes it a versatile intermediate in creating new drugs .
Agrochemical Research
The compound’s unique structure is exploited in agrochemical research to develop new pesticides and herbicides. The fluorine atoms confer increased resistance to metabolic degradation, thereby prolonging the efficacy of these agrochemicals .
Imaging Agents
3-Chloro-5-(pentafluorosulfur)phenylacetic acid: can be used to synthesize imaging agents for medical diagnostics. The fluorine atoms can be replaced with radioactive isotopes, making it a potential candidate for positron emission tomography (PET) imaging .
Organic Light-Emitting Diodes (OLEDs)
This compound is also instrumental in the field of optoelectronics, particularly in the development of OLEDs. The fluorinated aromatic systems derived from it can emit light with high efficiency and stability .
Environmental Tracers
Due to its distinctive fluorinated structure, 3-Chloro-5-(pentafluorosulfur)phenylacetic acid can be utilized as an environmental tracer. It helps in studying the transport and fate of organic pollutants in the environment .
Safety and Hazards
Propiedades
IUPAC Name |
2-[3-chloro-5-(pentafluoro-λ6-sulfanyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF5O2S/c9-6-1-5(3-8(15)16)2-7(4-6)17(10,11,12,13)14/h1-2,4H,3H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVSYAGCUIKVIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(F)(F)(F)(F)F)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[2-(Methylsulfanyl)pyridin-4-yl]methanamine](/img/structure/B1530244.png)




![{7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl}methanol](/img/structure/B1530253.png)
![1-[3-(Aminomethyl)pentan-3-yl]-4-fluorobenzene](/img/structure/B1530255.png)


![4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole](/img/structure/B1530261.png)
![[1-(Pyrimidin-4-yl)piperidin-2-yl]methanol](/img/structure/B1530262.png)
